Nidulal

描述

Structure

3D Structure

属性

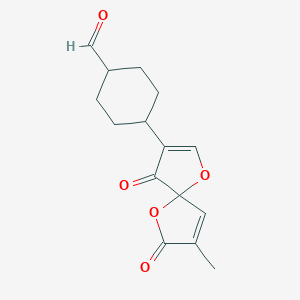

IUPAC Name |

4-(3-methyl-2,9-dioxo-1,6-dioxaspiro[4.4]nona-3,7-dien-8-yl)cyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-9-6-15(20-14(9)18)13(17)12(8-19-15)11-4-2-10(7-16)3-5-11/h6-8,10-11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSKLGFKNUGTFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2(C(=O)C(=CO2)C3CCC(CC3)C=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439007 | |

| Record name | Nidulal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185853-14-9 | |

| Record name | Nidulal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Uncovering the Bioactive Potential of "Nidulal": A Deep Dive into a Novel Compound

Initial investigations into the scientific literature and compound databases have not identified a specific molecule designated as "Nidulal compound." This suggests that "this compound" may be a novel, recently discovered, or proprietary compound not yet widely documented in public domains. It is also possible that the name is a variant or misspelling of a known natural product.

Further research is required to ascertain the precise identity and origin of the "this compound compound." However, based on related nomenclature, two primary avenues of investigation emerge: compounds derived from the fungus Aspergillus nidulans or the plant genus Nidularium . Both are known sources of bioactive secondary metabolites with potential therapeutic applications.

This technical guide will proceed by exploring the known bioactive compounds from these two likely origins, providing a framework for understanding the potential discovery, characteristics, and experimental evaluation of a compound that could be designated "this compound."

Section 1: Bioactive Compounds from Aspergillus nidulans

Aspergillus nidulans, a filamentous fungus, is a well-established model organism in eukaryotic cell biology and genetics.[1] It is also a known producer of a diverse array of secondary metabolites with interesting biological activities.

Discovery and Isolation of Bioactive Fractions

Research into secondary metabolites from Aspergillus nidulans often involves the isolation and characterization of various fractions from fungal cultures. A common procedure for isolating these compounds is outlined below.

Experimental Workflow: Isolation of Bioactive Fractions from A. nidulans

Caption: Workflow for isolating bioactive compounds from A. nidulans.

Reported Biological Activities and Quantitative Data

Studies on extracts from Emericella nidulans (the teleomorph of Aspergillus nidulans) have demonstrated significant antioxidant and anticancer activities.[2] One study fractionated an ethyl acetate extract and identified a particularly active fraction, designated as fraction 12.[2]

Table 1: Biological Activities of a Bioactive Fraction from E. nidulans

| Biological Activity | Assay | Concentration | Result |

| Antioxidant Activity | DPPH Radical Scavenging | 200 µg/ml | 81.54% Inhibition[2] |

| Anticancer Activity | MTT Assay (against EACC cell line) | 200 µg/ml | 87.7% Inhibition[2] |

| Antimicrobial Activity | MIC/MBC | 50 µg/ml | 100% inhibition of S. aureus and E. coli[2] |

| 100 µg/ml | 100% inhibition of A. fumigatus[2] |

Experimental Protocols

Protocol 1: Fungal Culture and Extraction [2]

-

Inoculation and Culture: Emericella nidulans is cultured in a suitable liquid medium.

-

Filtration: The fungal mycelia are separated from the culture filtrate by filtration.

-

Solvent Extraction: The cell-free filtrate is extracted with an equal volume of ethyl acetate.

-

Concentration: The ethyl acetate extract is concentrated under reduced pressure.

Protocol 2: MTT Assay for Anticancer Activity [2]

-

Cell Seeding: Ehrlich Ascites Carcinoma Cells (EACC) are seeded into 96-well plates.

-

Treatment: Cells are treated with various concentrations of the test fraction for a specified duration.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

Section 2: Bioactive Compounds from Nidularium procerum

Nidularium procerum is a plant species from the Bromeliaceae family. Phytochemical analysis of this plant has revealed the presence of various classes of compounds with potential therapeutic value.[3][4]

Discovery and Phytochemical Analysis

Extracts from the leaves of Nidularium procerum have been found to contain flavonoids, steroids, lipids, and vitamins.[3][4] The extraction process is a critical first step in identifying the bioactive constituents.

Experimental Workflow: Phytochemical Analysis of N. procerum

Caption: Workflow for phytochemical analysis of Nidularium procerum.

Reported Biological Activities and Quantitative Data

Aqueous and ethanolic extracts of N. procerum have shown notable biological activities.[3][4]

Table 2: Biological Activities of Nidularium procerum Extracts

| Extract | Biological Activity | Assay | Result |

| Ethanolic Extract | Total Phenolic Content | - | 107.3 mg of GAE/100 g[3][4] |

| Aqueous Extract | Antioxidant Activity | DPPH Radical Scavenging | Highest activity among extracts[3][4] |

| Aqueous Extract | Immunomodulatory | Macrophage Adhesion & Phagocytosis | Improved cell adhesion and phagocytic activities[3][4] |

| Aqueous Extract | Antitumor Activity | MTT Assay (against H295R cells) | Demonstrated antitumoral effects[3][4] |

Experimental Protocols

Protocol 3: Extraction of Plant Material [3][4]

-

Preparation: Dried leaves of Nidularium procerum are powdered.

-

Extraction: The powdered material is subjected to extraction with different solvents such as hexane, ethanol, and hot/cold water.

-

Filtration and Concentration: The extracts are filtered and concentrated to yield the crude extracts.

Protocol 4: DPPH Radical Scavenging Assay [3][4]

-

Reaction Mixture: A solution of the plant extract is mixed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Incubation: The mixture is incubated in the dark at room temperature.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates radical scavenging activity.

Section 3: Potential Signaling Pathways

While the specific signaling pathway affected by a "this compound compound" is unknown, many natural products exert their anticancer effects by modulating key cellular signaling pathways. One such pathway, often implicated in cancer, is the Nodal signaling pathway.[5][6]

The Nodal signaling pathway is a crucial component of the Transforming Growth Factor-beta (TGF-β) superfamily, playing a significant role in embryonic development and cancer progression.[5][6]

Signaling Pathway: Canonical Nodal Signaling

References

- 1. Aspergillus nidulans - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemical analysis and biological activities of in vitro cultured Nidularium procerum, a bromeliad vulnerable to extinction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Plasticity underlies tumor progression: Role of Nodal signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nodal signaling pathway - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Identification of Secondary Metabolites from Nidula candida

Disclaimer: Scientific literature specifically detailing the secondary metabolites of Nidula candida is limited. This guide provides a comprehensive overview based on research conducted on closely related species within the Nidulariaceae family (commonly known as bird's nest fungi), particularly the genus Cyathus, and established methodologies for the identification of fungal secondary metabolites. The experimental protocols and potential compound classes described herein are intended to serve as a foundational framework for future research on Nidula candida.

Introduction to Nidula candida and its Potential for Bioactive Compounds

Nidula candida, a member of the Nidulariaceae family, is a species of bird's nest fungus found in moist, shaded environments, typically on decaying wood and other plant debris.[1][2] While morphologically distinct, the secondary metabolite profile of Nidula candida remains largely unexplored. However, the broader family of bird's nest fungi is known to produce a variety of bioactive secondary metabolites, offering a promising avenue for natural product discovery.[1][3] Research on the related genus Cyathus has revealed the presence of compounds with antimicrobial, antitumor, and anti-neuroinflammatory activities, suggesting that Nidula candida may harbor a similarly rich and unexploited source of novel chemical entities.[1]

Potential Secondary Metabolites from Nidulariaceae

Studies on the family Nidulariaceae, primarily the genus Cyathus, have led to the isolation and characterization of several classes of secondary metabolites. These findings provide a basis for what researchers might expect to find in Nidula candida.

Table 1: Representative Secondary Metabolites from Bird's Nest Fungi (Genus Cyathus)

| Compound Class | Specific Compound(s) | Source Organism | Reported Biological Activity |

| Cyathane Diterpenoids | Striatins A, B, C | Cyathus striatus | Antimicrobial |

| Cyathane Diterpenoids | Striatals A, B, C, D | Cyathus striatus | Antitumor |

| Cyathane Diterpenoids | Cyathins | Cyathus helenae | Antibiotic |

| Sesquiterpenoids | Drimane derivatives | Cyathus africanus | Neurotrophic |

This table is illustrative of compounds found in the Nidulariaceae family and should be considered as a predictive guide for potential discoveries in Nidula candida.

Experimental Protocols for Secondary Metabolite Identification

The following sections outline a generalized experimental workflow for the isolation and identification of secondary metabolites from fungi, which can be adapted for the study of Nidula candida.

Fungal Cultivation and Extraction

-

Cultivation: Nidula candida can be cultured on a suitable solid or in a liquid medium. For secondary metabolite production, solid-state fermentation on a substrate mimicking its natural habitat (e.g., wood chips, rice, or wheat bran) or liquid fermentation in a nutrient-rich broth (e.g., Potato Dextrose Broth, Yeast Malt Broth) is recommended. Incubation should be carried out under controlled conditions of temperature, light, and humidity to optimize growth and metabolite production.

-

Extraction:

-

Mycelial Extraction: The fungal biomass is separated from the culture medium by filtration. The mycelia are then dried and pulverized. Extraction is typically performed using organic solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to isolate a wide range of compounds.

-

Liquid Broth Extraction: The culture filtrate is subjected to liquid-liquid extraction with an immiscible organic solvent, most commonly ethyl acetate, to capture secreted secondary metabolites.

-

Chromatographic Separation and Purification

The crude extracts are complex mixtures that require further separation to isolate individual compounds.

-

Column Chromatography (CC): This is the primary method for the initial fractionation of the crude extract. A variety of stationary phases can be used, including silica gel, Sephadex LH-20, and C18 reverse-phase silica. Elution is performed with a gradient of solvents of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of compounds from the fractions obtained by column chromatography. Both normal-phase and reverse-phase HPLC can be employed with various detector types, such as UV-Vis and mass spectrometry (MS).

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for elucidating the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.

-

X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography provides an unambiguous determination of its three-dimensional structure.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Metabolite Identification

The following diagram illustrates the general workflow for the isolation and identification of secondary metabolites from Nidula candida.

Caption: General experimental workflow for the identification of secondary metabolites.

Conceptual Biosynthetic Pathway

While the specific biosynthetic pathways in Nidula candida are unknown, the production of terpenoids, a common class of fungal secondary metabolites, generally follows the pathway outlined below.

Caption: A conceptual diagram of the terpenoid biosynthetic pathway.

Conclusion and Future Directions

The study of secondary metabolites from Nidula candida represents a promising frontier in natural product research. While direct studies are currently lacking, the rich chemical diversity found in related species of bird's nest fungi strongly suggests that Nidula candida is a valuable target for bioprospecting. The application of modern analytical techniques, as outlined in this guide, will be instrumental in unlocking the chemical potential of this organism. Future research should focus on the systematic cultivation of Nidula candida, followed by comprehensive chemical and biological screening of its extracts to identify novel bioactive compounds. Furthermore, genomic and transcriptomic analyses could provide insights into the biosynthetic gene clusters responsible for the production of these secondary metabolites, paving the way for their biotechnological production.

References

Unveiling the Pharmacological Potential of Bird's Nest Fungi: A Technical Guide to Their Bioactive Compounds

An in-depth exploration of the diverse biological properties of secondary metabolites derived from Bird's Nest Fungi (family Nidulariaceae), this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. This document details the antimicrobial, anti-inflammatory, cytotoxic, and neurotrophic activities of these novel compounds, presenting quantitative data, experimental methodologies, and key signaling pathways.

Bird's nest fungi, belonging to genera such as Cyathus and Crucibulum, are a unique group of basidiomycetes known for their distinctive nest-like fruiting bodies. Beyond their fascinating morphology, these fungi have emerged as a prolific source of structurally diverse and biologically active secondary metabolites. Primarily, cyathane diterpenoids, along with sesquiterpenoids and other compounds, have demonstrated significant therapeutic potential, attracting considerable interest in the fields of pharmacology and natural product chemistry. This guide provides a consolidated overview of the current state of research into the biological properties of these compounds.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the biological activities of various compounds isolated from bird's nest fungi, providing a comparative overview of their potency.

Table 1: Anti-inflammatory and Cytotoxic Activities of Cyathane Diterpenoids

| Compound | Fungal Source | Biological Activity | Assay | IC50 (µM) | Reference |

| Cyahookerin B | Cyathus hookeri | Anti-inflammatory | Nitric Oxide Production Inhibition (LPS-activated BV-2 cells) | 12.0 | [1] |

| Cyathin E | Cyathus hookeri | Anti-inflammatory | Nitric Oxide Production Inhibition (LPS-activated BV-2 cells) | 6.9 | [1] |

| Cyathin B2 | Cyathus hookeri | Anti-inflammatory | Nitric Oxide Production Inhibition (LPS-activated BV-2 cells) | 10.9 | [1] |

| Cyathin Q | Cyathus hookeri | Anti-inflammatory | Nitric Oxide Production Inhibition (LPS-activated BV-2 cells) | 9.1 | [1] |

| Cyathin I | Cyathus hookeri | Anti-inflammatory | Nitric Oxide Production Inhibition (Macrophages) | 15.5 | [2] |

| Erinacine I | Cyathus hookeri | Anti-inflammatory | Nitric Oxide Production Inhibition (Macrophages) | 16.8 | [2] |

| (12R)-11a,14a-epoxy-13a,14b,15-trihydroxycyath-3-ene | Cyathus hookeri | Anti-inflammatory | Nitric Oxide Production Inhibition (Macrophages) | 52.3 | [2] |

| Cyathin G | Cyathus africanus | Anti-inflammatory | Nitric Oxide Production Inhibition (LPS-activated macrophages) | 1.45 | [3] |

| Neosarcodonin O | Cyathus africanus | Anti-inflammatory | Nitric Oxide Production Inhibition (LPS-activated macrophages) | 12.0 | [3] |

| 11-O-acetylcyathatriol | Cyathus africanus | Anti-inflammatory | Nitric Oxide Production Inhibition (LPS-activated macrophages) | 10.73 | [3] |

| Cyathin H | Cyathus africanus | Anti-inflammatory | Nitric Oxide Production Inhibition (LPS-activated macrophages) | 9.45 | [3] |

| Cyathin D | Cyathus africanus | Anti-inflammatory | Nitric Oxide Production Inhibition (LPS-activated macrophages) | 2.57 | [3] |

| Neosarcodonin O | Cyathus africanus | Cytotoxic | Hela cells | < 10 | [3] |

| 11-O-acetylcyathatriol | Cyathus africanus | Cytotoxic | Hela cells | < 10 | [3] |

| Neosarcodonin O | Cyathus africanus | Cytotoxic | K562 cells | < 10 | [3] |

| 11-O-acetylcyathatriol | Cyathus africanus | Cytotoxic | K562 cells | < 10 | [3] |

Table 2: Antimicrobial Activity of Compounds from Cyathus striatus

| Compound | Target Organism | Biological Activity | Assay | MIC (µg/mL) | Reference |

| Striatin A | Bacillus subtilis | Antibacterial | Broth Microdilution | 0.1-0.2 | [4] |

| Striatin B | Bacillus subtilis | Antibacterial | Broth Microdilution | 0.1-0.2 | [4] |

| Striatin C | Bacillus subtilis | Antibacterial | Broth Microdilution | 0.1-0.2 | [4] |

| Striatin A | Staphylococcus aureus | Antibacterial | Broth Microdilution | 0.5-1 | [4] |

| Striatin B | Staphylococcus aureus | Antibacterial | Broth Microdilution | 0.5-1 | [4] |

| Striatin C | Staphylococcus aureus | Antibacterial | Broth Microdilution | 0.5-1 | [4] |

| Striatin A | Escherichia coli | Antibacterial | Broth Microdilution | 5-10 | [4] |

| Striatin B | Escherichia coli | Antibacterial | Broth Microdilution | 5-10 | [4] |

| Striatin C | Escherichia coli | Antibacterial | Broth Microdilution | 5-10 | [4] |

| Striatin A | Candida albicans | Antifungal | Broth Microdilution | 1-2 | [4] |

| Striatin B | Candida albicans | Antifungal | Broth Microdilution | 1-2 | [4] |

| Striatin C | Candida albicans | Antifungal | Broth Microdilution | 1-2 | [4] |

Table 3: Neurotrophic Activity of Cyathane Diterpenoids

| Compound | Fungal Source | Biological Activity | Assay | Effective Concentration | Reference |

| Striatoids A-F | Cyathus striatus | Neurotrophic | NGF-mediated neurite outgrowth in PC-12 cells | Dose-dependent enhancement | [5] |

| Cyahookerins A-F | Cyathus hookeri | Neurotrophic | NGF-induced neurite outgrowth in PC-12 cells | 10 µM | [1] |

| Cyafricanins A-K | Cyathus africanus | Neurotrophic | NGF-induced neurite outgrowth in PC-12 cells | Not specified | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of the biological activities of compounds from bird's nest fungi.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is a standard method for determining the antimicrobial susceptibility of a compound.[7][8][9][10]

1. Preparation of Materials:

- Test compound stock solution (typically 1 mg/mL in a suitable solvent).

- Sterile 96-well microtiter plates.

- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

- Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).

2. Procedure:

- Dispense 100 µL of sterile broth into all wells of a 96-well plate.

- Add 100 µL of the test compound stock solution to the first well of each row to be tested.

- Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well serves as a positive control (inoculum without compound) and the twelfth well as a negative control (broth only).

- Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

- Add 100 µL of the diluted inoculum to each well from 1 to 11.

- Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

3. Data Analysis:

- The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 2: Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][11][12]

1. Cell Seeding:

- Seed cells (e.g., HeLa, K562, or other cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Prepare serial dilutions of the test compound in culture medium.

- Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound).

- Incubate the plate for 24, 48, or 72 hours.

3. MTT Addition and Incubation:

- Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

- Add 10 µL of the MTT stock solution to each well.

- Incubate the plate for 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading:

- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% sodium dodecyl sulfate) to each well.

- Mix thoroughly to dissolve the formazan crystals.

- Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.

- The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Protocol 3: Anti-inflammatory Activity via Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[2][5][13][14][15]

1. Cell Culture and Seeding:

- Culture murine macrophage cells (e.g., RAW 264.7 or BV-2 microglia) in complete DMEM.

- Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

2. Compound and LPS Treatment:

- Pre-treat the cells with various concentrations of the test compound for 1 hour.

- Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells and LPS only, and a blank group with cells only.

3. Nitrite Measurement (Griess Assay):

- After incubation, collect 50 µL of the culture supernatant from each well.

- Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

- Incubate at room temperature for 10 minutes, protected from light.

- Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

- Incubate at room temperature for 10 minutes, protected from light.

- Measure the absorbance at 540 nm.

4. Data Analysis:

- Create a standard curve using known concentrations of sodium nitrite.

- Calculate the nitrite concentration in the samples from the standard curve.

- The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

Protocol 4: Neurotrophic Activity Assessment by Neurite Outgrowth Assay

This assay evaluates the ability of a compound to promote the growth of neurites in neuronal-like cells, such as PC12 cells.[4][6][16][17][18]

1. Cell Seeding and Differentiation:

- Coat 24-well plates with a suitable substrate (e.g., collagen or poly-L-lysine).

- Seed PC12 cells at a density of 1 x 10^4 cells per well.

- Incubate for 24 hours.

- Induce differentiation by treating the cells with a low concentration of Nerve Growth Factor (NGF) (e.g., 50 ng/mL).

2. Compound Treatment:

- Add the test compound at various concentrations to the differentiation medium.

- Incubate the cells for 48-72 hours.

3. Visualization and Quantification:

- Fix the cells with 4% paraformaldehyde.

- Permeabilize the cells with 0.1% Triton X-100.

- Stain the cells with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody.

- Capture images using a fluorescence microscope.

- Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than the cell body diameter and the average neurite length using image analysis software.

4. Data Analysis:

- Compare the neurite outgrowth in compound-treated cells to the NGF-only control.

Visualizing the Mechanisms and Processes

To better understand the experimental procedures and the molecular mechanisms of action, the following diagrams have been generated using Graphviz (DOT language).

Experimental Workflow

Signaling Pathways

Conclusion

The compounds isolated from bird's nest fungi, particularly the cyathane diterpenoids, represent a promising frontier in the discovery of new therapeutic agents. Their diverse biological activities, including potent anti-inflammatory, cytotoxic, antimicrobial, and neurotrophic effects, underscore their potential for addressing a range of medical needs. This technical guide provides a foundational resource for researchers to build upon, offering standardized data and methodologies to accelerate the exploration and development of these fascinating natural products. Further investigation into the mechanisms of action and structure-activity relationships of these compounds is warranted to fully unlock their therapeutic potential.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. static.igem.wiki [static.igem.wiki]

- 4. PC12 neurite outgrowth and survival assays [bio-protocol.org]

- 5. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 10. Broth microdilution reference methodology | PDF [slideshare.net]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubcompare.ai [pubcompare.ai]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. jdc.jefferson.edu [jdc.jefferson.edu]

- 18. Quantitative Assessment of Neurite Outgrowth in PC12 Cells | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Antineurodegenerative Properties of Cyathane Diterpenoids from Cyathus Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the antineurodegenerative potential of cyathane diterpenoids, a unique class of natural products isolated from fungi of the Cyathus genus, commonly known as bird's nest fungi.[1][2][3] These compounds, characterized by a distinctive fused 5-6-7 tricyclic ring system, have demonstrated significant neurotrophic and anti-neuroinflammatory activities, making them promising candidates for the development of novel therapeutics for neurodegenerative diseases.[2][4] This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and key signaling pathways to support further investigation and drug discovery efforts.

Quantitative Bioactivity Data

The neuroprotective effects of cyathane diterpenoids from various Cyathus species have been quantified through in vitro assays. The data highlights their potency in promoting neuronal health and mitigating inflammatory responses, which are key pathological features of neurodegenerative disorders.

Neurotrophic Activity

The neurotrophic potential of these compounds is primarily assessed by their ability to promote neurite outgrowth in rat pheochromocytoma (PC-12) cells, a well-established model for neuronal differentiation.

Table 1: Neurotrophic Activity of Cyathane Diterpenoids from Cyathus Species

| Compound | Source Organism | Concentration | Observed Effect | Reference |

| Cyafricanins A-K | Cyathus africanus | 20 μM | Promoted nerve growth factor (NGF)-induced neurite outgrowth.[5] | [5] |

| Cyafricanin B | Cyathus africanus | 20 μM | Exhibited potent neurotrophic activity.[5] | [5] |

| Cyafricanin G | Cyathus africanus | 20 μM | Exhibited potent neurotrophic activity.[5] | [5] |

| Cyahookerins A-F | Cyathus hookeri | 10 μM | Displayed differential NGF-induced neurite outgrowth-promoting activity.[6][7][8] | [6][7][8] |

Anti-Neuroinflammatory Activity

Chronic neuroinflammation is a critical factor in the progression of neurodegenerative diseases. Cyathane diterpenoids have been shown to inhibit inflammatory processes in microglial cells, the primary immune cells of the central nervous system. Activity is often measured by the inhibition of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Table 2: Anti-Neuroinflammatory Activity of Cyathane Diterpenoids from Cyathus Species

| Compound | Source Organism | Assay | IC₅₀ Value (μM) | Reference |

| Cyahookerin B | Cyathus hookeri | NO Production Inhibition | 12.0 | [6][7][8] |

| Cyathin E | Cyathus hookeri | NO Production Inhibition | 6.9 | [6][7][8] |

| Cyathin B2 | Cyathus hookeri | NO Production Inhibition | 10.9 | [6][7][8] |

| Cyathin Q | Cyathus hookeri | NO Production Inhibition | 9.1 | [6][7][8] |

| Cyafricanin A | Cyathus africanus | iNOS & COX-2 Expression | Not reported (showed strong inhibition) | [5] |

Mechanisms of Action and Signaling Pathways

Cyathane diterpenoids exert their antineurodegenerative effects through multiple mechanisms, primarily by stimulating neurotrophin synthesis and suppressing inflammatory signaling cascades.

Induction of Nerve Growth Factor (NGF) Synthesis

A key neuroprotective mechanism of cyathane diterpenoids is their ability to stimulate the synthesis of Nerve Growth Factor (NGF).[9] While much of the detailed pathway elucidation has been performed on the related erinacine compounds from Hericium, the mechanism is believed to be conserved.[10] These compounds induce NGF production in astrocytes. The secreted NGF then binds to the TrkA receptor on neuronal cells, activating downstream signaling cascades—including the MAPK/ERK, PI3K, and PLCγ pathways—that are crucial for neuronal survival, differentiation, and neurite outgrowth.[10]

Figure 1: Proposed mechanism of Cyathane Diterpenoid-induced NGF synthesis and signaling.

Anti-Neuroinflammatory Pathway

In microglial cells, cyathane diterpenoids effectively counter inflammatory stimuli like LPS. They achieve this by inhibiting the pro-inflammatory NF-κB signaling pathway, which leads to a downstream reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and consequently, lower production of NO and other inflammatory mediators.[5][11] Some evidence also points to the activation of the Nrf2/HO-1 antioxidant response pathway, which further contributes to cellular protection against inflammatory damage.[11]

Figure 2: Anti-inflammatory mechanism of cyathane diterpenoids in microglial cells.

Experimental Protocols

Reproducibility and advancement in this research field rely on a clear understanding of the core experimental methodologies.

Neurite Outgrowth Assay in PC-12 Cells

This assay is the standard for evaluating the neurotrophic activity of compounds.

Protocol:

-

Cell Seeding: PC-12 cells are seeded onto collagen-coated culture plates to promote adherence.[9]

-

Differentiation Induction: The serum concentration in the growth medium is reduced to encourage the cells to adopt a more neuron-like phenotype.[9]

-

Treatment: The cyathane diterpenoids are added to the culture medium across a range of concentrations. A positive control, typically NGF, and a vehicle control are included.[9]

-

Incubation: Cells are incubated for 48 to 72 hours to allow for sufficient time for neurite extension.[9]

-

Fixation and Staining: Cells are fixed (e.g., with paraformaldehyde) and can be stained with a dye like crystal violet for visualization.[9]

-

Quantification: The percentage of cells bearing neurites longer than the diameter of the cell body is determined by microscopic analysis.

Figure 3: Experimental workflow for the PC-12 neurite outgrowth assay.

Anti-Neuroinflammatory Assay (NO Inhibition)

This assay measures the ability of compounds to suppress the inflammatory response in microglial cells.

Protocol:

-

Cell Seeding: BV-2 microglial cells are seeded into multi-well plates.

-

Pre-treatment: Cells are pre-treated with various concentrations of the cyathane diterpenoids for a short period (e.g., 1-2 hours).

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to all wells (except the negative control) to induce an inflammatory response and NO production.[6][7]

-

Incubation: The cells are incubated for a defined period, typically 24 hours.

-

NO Measurement: The amount of nitric oxide produced is indirectly quantified by measuring the accumulation of its stable end-product, nitrite, in the culture supernatant using the Griess reagent.[9]

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) value is calculated from the resulting dose-response curve to determine the compound's potency.[9]

Conclusion and Future Directions

Cyathane diterpenoids isolated from Cyathus species represent a compelling class of natural products with significant potential for the development of novel therapeutics for neurodegenerative diseases. Their dual action in promoting neuronal growth and suppressing neuroinflammation addresses two critical aspects of neurodegeneration pathology.[5] The quantitative data presented demonstrates their potency, often in the low micromolar range. Further research should focus on in vivo efficacy studies, bioavailability, and exploring the structure-activity relationships to optimize these natural scaffolds for drug development. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to build upon these promising findings.

References

- 1. Collection - Secondary Metabolites of Birdâs Nest Fungi: Chemical Structures and Biological Activities - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. Secondary Metabolites of Bird's Nest Fungi: Chemical Structures and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Erinacine A and related cyathane diterpenoids: Molecular diversity and mechanisms underlying their neuroprotection and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New cyathane diterpenoids with neurotrophic and anti-neuroinflammatory activity from the bird's nest fungus Cyathus africanus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cyathane Diterpenes from Cultures of the Bird's Nest Fungus Cyathus hookeri and Their Neurotrophic and Anti-neuroinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Item - Cyathane Diterpenes from Cultures of the Birdâs Nest Fungus Cyathus hookeri and Their Neurotrophic and Anti-neuroinflammatory Activities - American Chemical Society - Figshare [acs.figshare.com]

- 9. benchchem.com [benchchem.com]

- 10. Erinacine C Activates Transcription from a Consensus ETS DNA Binding Site in Astrocytic Cells in Addition to NGF Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Elucidation of the Nidulal Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the elucidated biosynthetic pathway of Nidulalin A, a xanthone natural product. Initially investigated under the potential misspelling "Nidulal," research has identified Nidulalin A as a metabolite of fungal species, including Emericella nidulans var lata (the teleomorph of Aspergillus nidulans). This document details the putative biosynthetic gene cluster, the proposed enzymatic steps leading to the formation of Nidulalin A, and the general experimental methodologies employed in the elucidation of fungal secondary metabolite pathways. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams generated with Graphviz.

Introduction

Nidulalin A is a member of the xanthone class of secondary metabolites, which are known for their diverse and potent biological activities. The elucidation of its biosynthetic pathway is crucial for understanding its formation, enabling bioengineering approaches for yield improvement, and facilitating the generation of novel analogs with potentially enhanced therapeutic properties. The pathway originates from polyketide synthesis, followed by a series of enzymatic modifications including cyclization, oxidation, and methylation.

Nidulalin A Biosynthetic Gene Cluster and Enzymes

The biosynthesis of Nidulalin A is orchestrated by a dedicated gene cluster. While the complete functional characterization of every enzyme is ongoing, a putative biosynthetic gene cluster and the corresponding enzymes have been proposed based on genomic data and homology to other known xanthone biosynthetic pathways.

Table 1: Proposed Genes and Putative Enzyme Functions in the Nidulalin A Biosynthetic Pathway

| Gene ID (in F31 strain) | Putative Enzyme Function | Role in Pathway |

| 1 | Polyketide Synthase (PKS) | Catalyzes the initial condensation of acyl-CoA units to form the polyketide backbone. |

| 2 | Acyl-CoA Ligase | Activates the starter unit for polyketide synthesis. |

| 3 | Thioesterase | Releases the polyketide chain from the PKS. |

| 4 | Monooxygenase | Catalyzes oxidative modifications of the polyketide intermediate. |

| 5 | O-Methyltransferase | Adds a methyl group to a hydroxyl function on an intermediate. |

| 6 | Reductase | Catalyzes a reduction step in the modification of the polyketide backbone. |

| 7 | Cyclase/Aromatase | Facilitates the cyclization and aromatization of the polyketide chain to form the xanthone core. |

| 8 | Prenyltransferase | Adds a prenyl group to the xanthone scaffold (Note: In A. nidulans, prenyltransferases for xanthones can be located outside the main BGC). |

Proposed Biosynthetic Pathway of Nidulalin A

The proposed pathway for Nidulalin A biosynthesis begins with the formation of a polyketide chain by a Type I Polyketide Synthase. This is followed by a series of post-PKS modifications, including cyclization, aromatization, and tailoring reactions, to yield the final Nidulalin A structure.

In Silico Prediction of Nidulalin A Molecular Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nidulalin A is a xanthone derivative isolated from the fungus Emericella nidulans.[1] It has garnered scientific interest due to its potent biological activities, including antitumor and antimicrobial effects.[1] Notably, Nidulalin A has been identified as an inhibitor of DNA topoisomerase II, a critical enzyme in DNA replication and chromosome segregation.[1] This technical guide provides an in-depth overview of the in silico prediction of Nidulalin A's molecular targets, its known mechanism of action, relevant signaling pathways, and detailed experimental protocols for its biological evaluation.

In Silico Molecular Target Prediction

The identification of molecular targets is a crucial step in drug discovery and development. In silico target prediction, also known as target fishing, utilizes computational methods to identify potential protein targets of a small molecule. These approaches are broadly categorized into ligand-based and structure-based methods. Ligand-based methods rely on the principle of "similar properties, similar targets" and compare the query molecule to databases of compounds with known biological activities. Structure-based methods, such as molecular docking, predict the binding of a ligand to the three-dimensional structure of a protein.

For Nidulalin A, a comprehensive in silico target prediction strategy would involve the use of multiple computational tools to generate a consensus prediction of its potential molecular targets. The chemical structure of Nidulalin A, represented by its SMILES string (CC1=CC(=C2C(=C1)O[C@@]3(--INVALID-LINK--O)C(=O)OC)O), serves as the input for these predictive models.

Predicted Molecular Targets of Nidulalin A

While extensive in silico screening data for Nidulalin A is not yet publicly available, based on its structural similarity to other xanthones and its known activity as a DNA topoisomerase II inhibitor, a range of potential targets can be predicted. The following table summarizes these predicted targets, including the experimentally validated target.

| Target Class | Predicted Molecular Target | Supporting Evidence/Rationale |

| Topoisomerase | DNA topoisomerase II | Experimentally validated. Nidulalin A inhibits DNA topoisomerase II with an IC50 of 2.2 µM. [1] |

| Kinases | Mitogen-activated protein kinases (MAPKs) | Xanthone derivatives have been shown to modulate MAPK signaling pathways.[2] |

| Phosphoinositide 3-kinase (PI3K) | The PI3K/Akt pathway is a common target for anticancer compounds, and some xanthones have been reported to inhibit this pathway. | |

| Cyclin-dependent kinases (CDKs) | As an anticancer agent, inhibition of CDKs, which regulate the cell cycle, is a plausible mechanism. | |

| Transcription Factors | Nuclear factor-kappa B (NF-κB) | Many natural products with anti-inflammatory and anticancer properties, including some xanthones, are known to inhibit the NF-κB signaling pathway. |

| Nuclear factor erythroid 2-related factor 2 (Nrf2) | Xanthones have been reported to modulate the Nrf2/ARE signaling pathway, which is involved in the cellular response to oxidative stress.[3][4] | |

| Other Enzymes | Caspases | Given its cytotoxic activity, Nidulalin A may induce apoptosis through the activation of caspases. |

| Aromatase | Some xanthone derivatives have shown aromatase inhibitory activity, which is relevant in hormone-dependent cancers.[5] | |

| Receptors | G-protein coupled receptors (GPCRs) | The vast number and diversity of GPCRs make them potential targets for a wide range of small molecules. |

Signaling Pathways Modulated by Nidulalin A

Based on its known inhibition of DNA topoisomerase II and the predicted targets, Nidulalin A is likely to modulate several key signaling pathways involved in cell proliferation, survival, and immune response.

DNA Damage Response and Apoptosis Pathway

Inhibition of DNA topoisomerase II leads to the accumulation of DNA double-strand breaks, which triggers the DNA damage response (DDR) pathway. This can ultimately lead to cell cycle arrest and apoptosis.

Caption: Nidulalin A-induced DNA damage response pathway.

Immunomodulatory Signaling Pathway

The immunomodulatory activity of Nidulalin A could involve the modulation of cytokine production and signaling pathways in immune cells, such as T-cells and macrophages.

Caption: Potential immunomodulatory pathway of Nidulalin A.

Experimental Protocols

In Silico Target Prediction Workflow

This workflow outlines the general steps for predicting the molecular targets of a small molecule like Nidulalin A.

Caption: General workflow for in silico target prediction.

DNA Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by DNA topoisomerase II.

Materials:

-

Human DNA topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

Nidulalin A (or other test compounds) dissolved in DMSO

-

Stop solution/loading dye (e.g., 5% sarkosyl, 0.0025% bromophenol blue, 25% glycerol)

-

Agarose

-

TAE buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine assay buffer, 200 ng of kDNA, and the desired concentration of Nidulalin A.

-

Add 1-2 units of human DNA topoisomerase II to each reaction mixture.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding 4 µL of stop solution/loading dye.

-

Load the samples onto a 1% agarose gel in TAE buffer.

-

Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analysis: In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in relaxed circular DNA that migrates slower than the catenated kDNA. An effective inhibitor will prevent decatenation, and the kDNA will remain in its catenated form, migrating as a distinct band near the well. The IC50 value is the concentration of the inhibitor that reduces the decatenation activity by 50%.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

Nidulalin A (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Nidulalin A for 24-72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is the concentration of the compound that reduces cell viability by 50%.

In Vitro Immunomodulation Assay (Cytokine Release Assay)

This assay measures the effect of a compound on the production of cytokines by immune cells.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or a specific immune cell line (e.g., THP-1)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS) or other immune cell stimulants

-

Nidulalin A (or other test compounds)

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Seed PBMCs or other immune cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of Nidulalin A for 1-2 hours.

-

Stimulate the cells with an appropriate stimulant (e.g., LPS for macrophages) and incubate for 24-48 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of specific cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

-

Analysis: Determine the effect of Nidulalin A on cytokine production by comparing the cytokine levels in treated wells to those in stimulated, untreated wells.

Conclusion

Nidulalin A is a promising natural product with demonstrated anticancer and antimicrobial activities. Its confirmed inhibition of DNA topoisomerase II provides a solid foundation for understanding its mechanism of action. The use of in silico target prediction tools can further elucidate its polypharmacology and identify novel therapeutic applications. The experimental protocols detailed in this guide provide a framework for the continued investigation of Nidulalin A and other natural products in the drug discovery pipeline. Further research, combining computational predictions with experimental validation, is essential to fully characterize the therapeutic potential of this intriguing molecule.

References

- 1. Inhibition of DNA topoisomerases by nidulalin A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. topogen.com [topogen.com]

- 4. Immunomodulation—a general review of the current state-of-the-art and new therapeutic strategies for targeting the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

A Comprehensive Review of Research on the Nodal Signaling Pathway and its Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Nodal signaling pathway is a critical component of the Transforming Growth Factor-beta (TGF-β) superfamily, playing a pivotal role in embryonic development, including cell fate determination, mesoderm and endoderm formation, and the establishment of the left-right body axis.[1] While typically silenced in adult tissues, the aberrant reactivation of the Nodal pathway has been implicated in the progression of various cancers, including melanoma, breast cancer, and prostate cancer.[2][3] This reactivation is associated with increased tumor growth, plasticity, and metastasis, making the Nodal pathway an attractive target for therapeutic intervention.[4] This technical guide provides a comprehensive review of the Nodal signaling pathway, its molecular components, and the development of its antagonists and analogs. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling cascades and experimental workflows.

The Nodal Signaling Pathway

The Nodal signaling cascade is a tightly regulated process involving a series of extracellular and intracellular components. The pathway is initiated by the binding of Nodal ligands to a receptor complex on the cell surface, leading to the phosphorylation and activation of downstream effector proteins.

Canonical Signaling Pathway

The canonical Nodal signaling pathway is mediated by the Smad family of transcription factors. The key steps are as follows:

-

Ligand Processing and Binding: The Nodal protein is synthesized as a precursor and requires cleavage by proprotein convertases, such as Furin and PACE4, to become a mature, active ligand.[1]

-

Receptor Complex Formation: The mature Nodal ligand binds to a complex of Type I (ALK4/7) and Type II (ActRIIA/ActRIIB) serine/threonine kinase receptors.[5] This interaction is facilitated by an essential co-receptor of the EGF-CFC family, such as Cripto-1.[5]

-

Smad Phosphorylation: Upon ligand binding, the Type II receptor phosphorylates and activates the Type I receptor, which in turn phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[5]

-

Nuclear Translocation and Gene Transcription: The phosphorylated Smad2/3 proteins form a complex with the common-mediator Smad (co-Smad), Smad4. This complex then translocates to the nucleus, where it interacts with various transcription factors to regulate the expression of target genes.[1]

Canonical Nodal Signaling Pathway

Caption: Canonical Nodal signaling pathway.

Non-Canonical Signaling Pathways

In addition to the canonical Smad-dependent pathway, Nodal can also activate non-canonical, Smad-independent signaling cascades. These pathways are less well-characterized but have been shown to play a role in cancer progression. For instance, in breast cancer cells, Nodal has been demonstrated to induce the expression of key epithelial-to-mesenchymal transition (EMT) transcription factors, such as Snail and Slug, partially through the PI3K/AKT pathway.[6] Other studies have also linked pro-tumorigenic effects of Nodal to the ERK pathway.[6]

Non-Canonical Nodal Signaling in Cancer

Caption: Non-Canonical Nodal signaling in cancer.

Analogs and Inhibitors of the Nodal Pathway

Given the role of aberrant Nodal signaling in cancer, there is significant interest in developing inhibitors of this pathway. These can be broadly categorized into biological antagonists and small molecule inhibitors.

Biological Antagonists

The Nodal pathway is naturally regulated by endogenous antagonists, Lefty and Cerberus.

-

Lefty: A divergent member of the TGF-β superfamily, Lefty proteins can inhibit Nodal signaling by directly binding to Nodal or its co-receptor Cripto-1, thereby preventing the formation of an active receptor complex.[5]

-

Cerberus: This secreted protein can also directly bind to and antagonize Nodal, in addition to inhibiting other signaling pathways like BMP and Wnt.[7][8]

The loss of these natural inhibitors, particularly Lefty, has been observed in some cancers, leading to unchecked Nodal signaling and tumor progression.[4]

Small Molecule Inhibitors

Several small molecules have been developed that target the kinase activity of the Nodal pathway's Type I receptors, ALK4, ALK5, and ALK7.

| Compound Name | Target(s) | IC50 (nM) | Reference(s) |

| SB-431542 | ALK5 | 94 | [9] |

| ALK4, ALK7 | (Potent inhibitor) | [9] | |

| A-83-01 | ALK5 | 12 | [10] |

| ALK4 | 45 | [10] | |

| ALK7 | 7.5 | [10] | |

| SB-505124 | ALK5 | 47 | [11][12] |

| ALK4 | 129 | [11][12] | |

| ALK7 | (Inhibits) | [11] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Key Experimental Protocols

The study of the Nodal signaling pathway and the screening for its inhibitors rely on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Western Blot for Phospho-Smad2 Analysis

This protocol is used to detect the phosphorylation of Smad2, a direct indicator of Nodal pathway activation.

1. Cell Culture and Treatment:

-

Culture cells (e.g., DU145 or LNCaP prostate cancer cells) to 80-90% confluency.[3][13]

-

Serum-starve the cells for 18-22 hours to reduce basal signaling activity.[13]

-

Treat the cells with recombinant human Nodal (or other stimuli) for 30 minutes. Include an untreated control group.[13] For inhibitor studies, pre-incubate cells with the inhibitor for a specified time before adding Nodal.

2. Cell Lysis:

-

Wash the cells twice with ice-cold PBS.[13]

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. It is critical to include serine/threonine phosphatase inhibitors like sodium pyrophosphate and beta-glycerophosphate to preserve the phosphorylation state of Smad2.[13][14]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.[15]

-

Sonicate the lysate three times for 15 seconds each to ensure complete lysis and shear DNA. This is particularly important as phospho-Smads are located in the nucleus.[13]

-

Centrifuge the lysate at 12,000 rpm for 15-20 minutes at 4°C to pellet cell debris.[13]

3. Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the supernatant using a detergent-compatible protein assay.

-

Add SDS-PAGE sample buffer to the lysate and heat at 95-100°C for 5 minutes.[15]

4. SDS-PAGE and Electrotransfer:

-

Load equal amounts of protein (e.g., 20 µg for cell lines, up to 100 µg for tissue extracts) onto an SDS-polyacrylamide gel.[13][15]

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16]

5. Immunoblotting:

-

Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16]

-

Incubate the membrane with a primary antibody specific for phospho-Smad2 (e.g., anti-phospho-Smad2 (Ser465/467)) overnight at 4°C with gentle agitation.[15]

-

Wash the membrane three times for 5 minutes each with TBST.[15]

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Wash the membrane again three times for 5 minutes each with TBST.[15]

6. Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[16]

-

The membrane can be stripped and re-probed with an antibody for total Smad2 as a loading control.

Luciferase Reporter Assay for Nodal/Smad Signaling

This assay provides a quantitative measure of Nodal pathway activity by linking it to the expression of a reporter gene, typically luciferase.

1. Cell Seeding and Transfection:

-

One day before transfection, seed cells (e.g., HEK293) into a 96-well white, clear-bottom plate at a suitable density (e.g., 30,000 cells per well).[17]

-

On the day of transfection, co-transfect the cells with a Smad-binding element (SBE)-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency).[17]

2. Cell Treatment:

-

Approximately 24 hours post-transfection, replace the medium with fresh assay medium.

-

Treat the cells with the test compounds (e.g., Nodal inhibitors) at various concentrations. Include positive (e.g., TGF-β1 or Nodal) and negative (vehicle) controls.

-

Incubate for a specified period (e.g., 18 hours).[17]

3. Luciferase Activity Measurement (Dual-Luciferase System):

-

Equilibrate the plate and luciferase assay reagents to room temperature.[18]

-

Lyse the cells using a passive lysis buffer.[18]

-

Add the firefly luciferase substrate to each well and measure the luminescence using a luminometer.[17]

-

Add the Renilla luciferase substrate (e.g., Stop & Glo® reagent) to quench the firefly reaction and initiate the Renilla reaction.

-

Measure the Renilla luminescence.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in reporter activity relative to the untreated control.

-

For inhibitors, plot the normalized activity against the inhibitor concentration to determine the IC50 value.

In Vitro Cell Invasion Assay (Boyden Chamber Assay)

This assay assesses the effect of Nodal pathway inhibitors on the invasive potential of cancer cells.

1. Preparation of Inserts:

-

For invasion assays, coat the top of an 8.0 µm pore size transwell insert membrane with a thin layer of Matrigel® (a reconstituted basement membrane).[19][20]

-

Allow the Matrigel to solidify at 37°C for 30-60 minutes.[19]

2. Cell Seeding:

-

Harvest and resuspend cancer cells in serum-free medium.

-

Seed the cells (e.g., 2.5 x 10^4 cells in 0.5 mL) into the upper chamber of the prepared inserts.[21]

3. Assay Assembly and Incubation:

-

Place the inserts into the wells of a 24-well plate containing medium with a chemoattractant (e.g., 10% FBS) in the lower chamber.[22]

-

Add the test inhibitors to both the upper and lower chambers.

-

Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell invasion (typically 20-24 hours).[20]

4. Quantification of Invasion:

-

After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.[21]

-

Fix the invading cells on the bottom surface of the membrane with methanol.[21]

-

Stain the cells with a suitable stain, such as Toluidine Blue or crystal violet.[21]

-

Allow the inserts to air dry.

-

Count the number of stained, invaded cells in several microscopic fields for each insert.

-

Calculate the percentage of invasion relative to the control group.

Experimental Workflow for Nodal Inhibitor Screening

Caption: Experimental workflow for screening Nodal pathway inhibitors.

Conclusion

The Nodal signaling pathway is a fundamental regulator of embryonic development, and its re-emergence in adult tissues is a key driver of cancer progression. The development of analogs and inhibitors targeting this pathway represents a promising avenue for novel cancer therapeutics. This guide has provided a detailed overview of the Nodal pathway, quantitative data on its inhibitors, and comprehensive experimental protocols for its study. The continued investigation into the complexities of Nodal signaling and the development of more specific and potent inhibitors will be crucial for translating this knowledge into effective clinical applications.

References

- 1. Nodal signaling pathway - Wikipedia [en.wikipedia.org]

- 2. Nodal Expression and Detection in Cancer: Experience and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. semanticscholar.org [semanticscholar.org]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Plasticity underlies tumor progression: Role of Nodal signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cerberus-Nodal-Lefty-Pitx signaling cascade controls left - right asymmetry in amphioxus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cerberus–Nodal–Lefty–Pitx signaling cascade controls left–right asymmetry in amphioxus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Perspectives of small molecule inhibitors of activin receptor-like kinase in anti-tumor treatment and stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. assaygenie.com [assaygenie.com]

- 19. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 21. corning.com [corning.com]

- 22. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

Unable to Identify "Nidulal" in Scientific and Medical Literature

Following a comprehensive search of scientific databases and medical literature, the term "Nidulal" does not correspond to any known therapeutic agent, compound, or drug. The inquiry into its therapeutic potential, mechanism of action, and associated clinical data could not be fulfilled as no relevant information under this name was discovered.

The search for "this compound" yielded results related to terms with phonetic similarities, such as "nodular" conditions or biological pathways, but no direct matches for the specified term. The related but distinct topics identified include:

-

Nodular Diseases: Conditions such as Prurigo Nodularis, a skin disease characterized by itchy nodules, were prominent in the search results. Clinical trials for treatments of this condition, such as Dupilumab and other biologics, are ongoing.[1][2][3][4]

-

NOD-like Receptors (NLRs): These are a class of proteins involved in the innate immune system. The therapeutic potential of modulating these receptors and their associated inflammasomes is an active area of research.[5]

-

Nivolumab: This is an immunotherapy drug being tested in clinical trials for rare brain and spine cancers.[6]

No quantitative data, experimental protocols, or specific signaling pathways could be retrieved for a substance named "this compound." Consequently, the creation of a technical guide or whitepaper as requested, complete with data tables and Graphviz diagrams, is not possible.

It is possible that "this compound" may be a very new, preclinical compound not yet disclosed in public literature, a highly specialized or internal codename, or a misspelling of a different agent.

For the successful completion of this request, a verifiable name of a therapeutic agent is required. Upon receiving a correct and identifiable term, a thorough technical guide can be compiled, adhering to all specified requirements for data presentation, experimental protocols, and visualizations.

References

- 1. Therapeutic potential of biologics in prurigo nodularis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nodular Prurigo - ICMR [icmrresearch.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Prurigo Nodularis Clinical Research Trials | CenterWatch [centerwatch.com]

- 5. The therapeutic potential of modifying inflammasomes and NOD-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Preliminary Structure-Activity Relationship Studies of Nidulalin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary overview of the structure-activity relationship (SAR) of Nidulalin A, a dihydroxanthone natural product with potent antitumor and antimicrobial properties. The information is compiled from available scientific literature and is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the nidulalin scaffold.

Core Compound: Nidulalin A

Nidulalin A is a xanthone derivative isolated from fungi such as Emericella nidulans and Penicillium species. Its core chemical structure is a dihydroxanthone skeleton. The primary reported biological activity of Nidulalin A is its potent antitumor effect, which is attributed to its ability to inhibit DNA topoisomerase II.

Quantitative Structure-Activity Relationship Data

The available quantitative data on the structure-activity relationship of Nidulalin A and its derivatives is currently limited. However, initial studies provide some insights into the structural features that are important for its biological activity. The following table summarizes the inhibitory activity of Nidulalin A and two related dihydroxanthone derivatives against topoisomerases.

| Compound ID | Structure | Target | IC50 (µM) |

| Nidulalin A | Dihydroxanthone derivative | DNA Topoisomerase II | 2.2[1] |

| F390B | Dihydroxanthone derivative | DNA Topoisomerase II | 16[1] |

| F390C | Dihydroxanthone derivative | DNA Topoisomerase I | 5.9[1] |

A study focused on modifying the methoxycarbonyl group of Nidulalin A to improve stability against esterases has shown that amide derivatives retain both cytotoxic and DNA topoisomerase II inhibitory activities. One such amide analog, compound 9a , has demonstrated antitumor activity in a murine tumor model.[2] Unfortunately, specific IC50 values for this series of amide derivatives were not publicly available.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key assays used in the evaluation of Nidulalin A and its analogs.

DNA Topoisomerase II Inhibition Assay (Relaxation Assay)

This assay is used to determine the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase II enzyme

-

5X Assay Buffer (e.g., 250 mM Tris-HCl pH 8.0, 750 mM KCl, 50 mM MgCl2, 2.5 mM DTT, 2.5 mM ATP, 150 µg/mL BSA)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose gel (1%) in TAE buffer

-

Ethidium bromide staining solution

-

Nuclease-free water

Procedure:

-

Prepare a reaction mixture containing the 5X assay buffer, supercoiled plasmid DNA, and nuclease-free water.

-

Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

-

Initiate the reaction by adding the Topoisomerase II enzyme.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the stop buffer/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

The inhibition of topoisomerase II activity is determined by the reduction in the amount of relaxed DNA compared to the control.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of Nidulalin A is the inhibition of DNA topoisomerase II. This inhibition leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.

Caption: Proposed signaling pathway of Nidulalin A-induced apoptosis.

The following diagram illustrates a typical workflow for the preliminary evaluation of Nidulalin A analogs.

References

The Untapped Potential of Bird's Nest Fungi: A Technical Guide to Bioactive Compounds from the Genus Nidula

For Researchers, Scientists, and Drug Development Professionals

The fungal kingdom represents a vast and largely unexplored reservoir of novel bioactive compounds with significant therapeutic potential. Among the myriad of fungal genera, the morphologically unique Bird's Nest Fungi of the genus Nidula have emerged as a compelling subject of interest. Historically noted for their distinctive nest-like fruiting bodies, these fungi are now being recognized for their capacity to produce a range of secondary metabolites with notable biological activities. This technical guide provides an in-depth overview of the current state of knowledge on bioactive compounds derived from Nidula, offering a valuable resource for researchers engaged in natural product discovery and drug development.

Bioactive Compounds from Nidula Species

Research into the chemical constituents of the genus Nidula has led to the isolation and identification of several classes of bioactive compounds, primarily from Nidula candida and Nidula niveo-tomentosa. These compounds include sesquiterpenes and phenolic compounds, which have demonstrated a spectrum of biological effects.

Sesquiterpenes: Nidulal and Niduloic Acid

From the species Nidula candida, two notable sesquiterpene compounds, this compound and niduloic acid, have been identified.[1] Initial investigations into their biological activities have described them as possessing weak cytotoxic and antibiotic properties.[1] While extensive quantitative data remains to be fully elucidated in publicly available literature, these findings provide a foundation for further investigation into their therapeutic potential.

Phenolic Compounds from Nidula niveo-tomentosa

Nidula niveo-tomentosa, when grown in liquid culture, has been found to produce a variety of phenolic compounds.[1] These include:

-

Niduloic acid (3-hydroxy-5-(p-hydroxyphenol)pentanoic acid)

-

4-(p-hydroxyphenyl)-2-butanol

-

trans-4-p-hydroxyphenylbut-3-en-2-one

-

4-(3',4'-dihydroxyphenyl)-2-butanol

-

4-(3',4'-dihydroxyphenyl)-2-butanone

-

Zingerone

-

3-(p-hydroxyphenyl)-1,2-propanediol

-

4-(p-hydroxyphenyl)-2-butanone, commonly known as raspberry ketone.[1]

The presence of raspberry ketone is particularly noteworthy due to its established applications as a fragrance and flavoring agent, as well as its use as an insect attractant.[1]

Quantitative Bioactivity Data